(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate (r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 4079-64-5
VCID: VC21549572
InChI: InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
Molecular Formula: C25H27NO7S
Molecular Weight: 485.6 g/mol

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate

CAS No.: 4079-64-5

Cat. No.: VC21549572

Molecular Formula: C25H27NO7S

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

(r)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate - 4079-64-5

Specification

CAS No. 4079-64-5
Molecular Formula C25H27NO7S
Molecular Weight 485.6 g/mol
IUPAC Name dibenzyl (2R)-2-aminobutanedioate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C18H19NO4.C7H8O3S/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,19H2;2-5H,1H3,(H,8,9,10)/t16-;/m1./s1
Standard InChI Key HLMUYZYLPUHSNV-PKLMIRHRSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)OCC2=CC=CC=C2)[NH3+]
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)[NH3+]

Introduction

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. It belongs to the category of amino acid derivatives, specifically derived from aspartic acid. The compound features a central succinate backbone with an amino group, a dibenzyl moiety, and a sulfonate group, which contribute to its biological activity and solubility properties .

Synthesis and Reaction Conditions

The synthesis of (R)-dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate typically involves multiple steps, including esterification and sulfonation reactions. Common solvents used in these reactions are dimethylformamide (DMF) and dichloromethane (DCM), while bases like sodium hydride or potassium carbonate are employed for deprotonation steps.

Reaction StepReagentsSolventsConditions
EsterificationD-Aspartic acid, benzyl alcohol, catalyst (e.g., DCC)DMF or DCMRoom temperature, several hours
Sulfonationp-Toluenesulfonic acidDCM or ethanol0°C to room temperature, several hours

Biological Activity and Potential Applications

(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate is primarily of interest due to its potential interactions with biological targets, such as enzymes or receptors that recognize amino acid structures. Its mechanism of action involves binding to these targets, which could lead to applications in drug design and synthesis, particularly in the development of pharmaceuticals targeting specific biological pathways.

Research Findings and Future Directions

Experimental studies are necessary to elucidate the precise mechanisms of action and potential therapeutic applications of (R)-dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate. These studies would include kinetic analyses and binding affinity assessments to understand how the compound interacts with biological systems.

Comparison with Related Compounds

Other sulfonate derivatives, such as benzenesulfonamides, have shown promising biological activities, including anticancer and antimicrobial effects through enzyme inhibition . While (R)-dibenzyl 2-aminosuccinate 4-methylbenzenesulfonate has not been specifically studied for these activities, its structural similarities suggest potential for similar applications.

CompoundBiological ActivityMechanism
BenzenesulfonamidesAnticancer, antimicrobialEnzyme inhibition (e.g., carbonic anhydrase IX)
(R)-Dibenzyl 2-aminosuccinate 4-methylbenzenesulfonatePotential biological target interactionBinding to enzymes or receptors

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